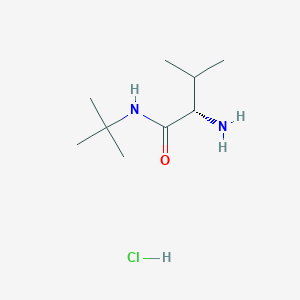

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

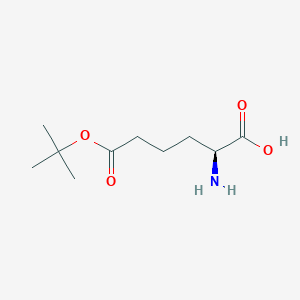

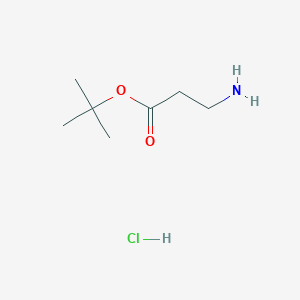

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, also known as (S)-tert-Butyl 2-amino-3-propanoate, is an organic compound with the molecular formula C7H17NO2. It is a white, crystalline, slightly soluble solid that is widely used in the synthesis of organic compounds. It is a versatile synthetic intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a range of other compounds, including amino acids, peptides, and nucleosides.

Scientific Research Applications

Environmental Impact and Fate

Studies have explored the environmental occurrence, fate, and potential toxic effects of synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, highlighting their presence in various environmental matrices and potential human exposure pathways. Some SPAs have been associated with hepatic toxicity and endocrine-disrupting effects, underlining the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation

The biodegradation of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater has been studied extensively, providing insights into the microbial degradation pathways of these compounds. This research is relevant due to the structural similarities between ETBE and (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate. Microorganisms capable of degrading ETBE aerobically through initial hydroxylation of the ethoxy carbon have been identified, suggesting potential avenues for the bioremediation of related compounds (Thornton et al., 2020).

Synthesis and Industrial Applications

Three-phase partitioning (TPP), an elegant and versatile nonchromatographic bioseparation technology, has been applied to the extraction, separation, and purification of bioactive molecules from natural sources. This methodology could be relevant for separating and purifying (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate or its derivatives for applications in food, cosmetics, and medicine, demonstrating the broad utility of such compounds in various industries (Yan et al., 2018).

Safety And Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the hazard statements of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate” are H302-H315-H319-H332-H335, and its precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCSSBZYBJTLHZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.